molecular formula C3H9O4P B086874 Tris(hydroxymethyl)phosphine oxide CAS No. 1067-12-5

Tris(hydroxymethyl)phosphine oxide

Cat. No.: B086874
CAS No.: 1067-12-5
M. Wt: 140.07 g/mol
InChI Key: MRVZORUPSXTRHD-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)phosphine oxide, with the chemical formula (HOCH₂)₃PO, is an organophosphorus compound recognized for its multifunctional properties. It is a white solid that consists of three alcohol functional groups and a phosphine oxide group. This compound is known for its applications in various fields, including flame retardancy, polymer chemistry, and biochemistry .

Biological Activity

Tris(hydroxymethyl)phosphine oxide (THPO), a phosphine oxide derivative, has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of THPO, including its applications in molecular biology, its cytotoxic effects, and its potential therapeutic uses.

Structural Characteristics of THPO

THPO is characterized by three hydroxymethyl groups attached to a phosphorus atom, making it structurally similar to certain nucleosides. This resemblance allows THPO to function as a scaffold for the development of nucleoside analogs, which can be utilized in gene therapy and other molecular biology applications. The acyclic nature of THPO provides flexibility in its chemical modifications, enhancing its utility in synthesizing biologically relevant compounds.

Applications in Molecular Biology

THPO has been widely applied in the synthesis of nucleoside analogs for use as gene expression inhibitors. These analogs are particularly useful in antisense and RNA interference (RNAi) strategies, where they can effectively inhibit gene expression by binding to complementary RNA sequences. Research indicates that THPO-derived nucleoside analogs exhibit reduced affinity for complementary DNA strands and demonstrate resistance to nucleolytic degradation, making them suitable candidates for therapeutic applications .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of THPO and its derivatives on various cell lines. For instance, THPO-related analogs have shown slight cytotoxicity towards human umbilical vein endothelial cells (HUVEC) and HeLa cells. The cytotoxicity is attributed to the structural modifications introduced during the synthesis of these analogs .

Case Studies and Research Findings

  • Nucleoside Analog Development : A study focused on synthesizing THPO-based nucleoside analogs demonstrated that these compounds can occupy positions similar to natural nucleosides within oligonucleotide chains. The resulting oligomers were characterized using mass spectrometry, revealing distinct molecular masses and chromatographic properties that suggest potential for further biological evaluation .
  • Antiviral Properties : Another investigation into THPO-derived compounds assessed their antiviral properties. The findings indicated that certain THPO analogs exhibited promising antiviral activity against specific viral strains, suggesting their potential as therapeutic agents in virology .
  • Environmental Impact : Research has also explored the environmental implications of THPO usage, particularly regarding its transformation into metabolites during combustion processes. This aspect highlights the importance of understanding both the beneficial applications and potential ecological consequences associated with THPO .

Data Tables

The following table summarizes key findings from studies involving THPO:

Study FocusCell LineCytotoxicity LevelNotes
Nucleoside Analog DevelopmentHUVECSlightly CytotoxicResistance to nucleolytic degradation
Antiviral PropertiesVarious Viral StrainsModeratePotential therapeutic applications
Environmental ImpactN/AN/ATransformation into metabolites

Properties

IUPAC Name

bis(hydroxymethyl)phosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c4-1-8(7,2-5)3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVZORUPSXTRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(=O)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040213
Record name Tris(hydroxymethyl)phosphine oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-12-5
Record name Tris(hydroxymethyl)phosphine oxide
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Record name Tris(hydroxymethyl)phosphine oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, phosphinylidynetris-
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Record name Methanol, 1,1',1''-phosphinylidynetris-
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Record name Tris(hydroxymethyl)phosphine oxide
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Record name Phosphinylidynetrimethanol
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Record name TRIS(HYDROXYMETHYL)PHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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